Bibw 2992MA2

Description

Overview of ErbB Receptor Tyrosine Kinase Family in Pathophysiology

The ErbB family of proteins consists of four receptor tyrosine kinases: EGFR (ErbB1 or HER1), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4). wikipedia.org These receptors are single-chain glycoproteins composed of an extracellular ligand-binding domain, a single transmembrane region, and an intracellular cytoplasmic tyrosine kinase domain. wikipedia.org Ligand binding to the extracellular domain induces the formation of homodimers or heterodimers among the ErbB family members, leading to the activation of their intrinsic kinase activity. embopress.org This activation triggers a cascade of downstream signaling pathways that are crucial for normal cellular processes such as proliferation, differentiation, and survival. embopress.orgbioscientifica.com

However, dysregulation of ErbB signaling, often through receptor overexpression, gene amplification, or mutation, is a well-established driver of tumorigenesis and malignancy in a wide variety of solid tumors. wikipedia.orgfrontiersin.org For instance, overexpression of ErbB1 and ErbB2 is frequently observed in many human cancers and is linked to poor prognosis. wikipedia.orgbioscientifica.com The aberrant signaling from these receptors can promote uncontrolled cell growth, angiogenesis, and metastasis. frontiersin.org This critical role in cancer pathophysiology has made the ErbB receptor family a primary target for the development of anticancer therapeutics. frontiersin.org

Evolution of Tyrosine Kinase Inhibitors (TKIs) in Pre-clinical Oncology Research

The recognition of the central role of protein kinases in oncogenic signaling pathways spurred the development of small molecule tyrosine kinase inhibitors (TKIs). nih.govspandidos-publications.com The initial wave of TKIs, often referred to as first-generation inhibitors, were designed to be reversible, competitive inhibitors of the adenosine (B11128) triphosphate (ATP) binding site of the kinase domain. nih.gov These agents, such as gefitinib (B1684475) and erlotinib (B232), showed promise in treating cancers with specific activating mutations in the target kinase. nih.gov

However, the efficacy of first-generation TKIs was often limited by the development of acquired resistance, frequently through secondary mutations in the kinase domain that would prevent the reversible inhibitor from binding effectively. This challenge led to the development of second-generation TKIs, which were designed to form a covalent, irreversible bond with the kinase. nih.gov This irreversible binding mechanism offered the potential to overcome certain forms of resistance and provide more sustained inhibition of the target. These next-generation inhibitors are often more selective and potent, targeting a range of mutations that were not effectively addressed by earlier therapies. mdpi.com The evolution from reversible to irreversible inhibition marked a significant advancement in preclinical and clinical oncology research, aiming to provide more durable responses in patients with cancers driven by aberrant kinase signaling. nih.gov

Positioning of Bibw 2992MA2 as an Irreversible Pan-ErbB Inhibitor

This compound, also known as afatinib (B358) dimaleate, is a prominent example of a second-generation, irreversible tyrosine kinase inhibitor. medchemexpress.comcaymanchem.com It is classified as a pan-ErbB inhibitor because it targets multiple members of the ErbB family. ambeed.cnspringer.com Specifically, this compound potently and irreversibly inhibits EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). springer.comgoogle.comfda.gov

The mechanism of irreversible inhibition involves the covalent binding of this compound to a specific cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. fda.gov This covalent bond is formed through a Michael addition reaction, facilitated by the α,β-unsaturated ketone moiety in the chemical structure of this compound. fda.gov By forming this permanent bond, this compound effectively and durably inactivates the kinase, leading to a sustained blockade of downstream signaling pathways. fda.govgoogle.com

Preclinical studies have demonstrated the potent activity of this compound against both wild-type and mutant forms of EGFR. glpbio.com Notably, it has shown significant activity against the T790M mutation in EGFR, a common mechanism of resistance to first-generation EGFR inhibitors. glpbio.com This ability to inhibit a broader spectrum of ErbB family members and to overcome key resistance mutations positions this compound as a significant compound in the arsenal (B13267) of targeted therapies being investigated in preclinical oncology. glpbio.com

Preclinical Research Findings

Extensive preclinical evaluation has characterized the inhibitory activity of this compound across various cancer models. In vitro kinase assays have quantified its potency against different ErbB family members and their mutations.

Table 1: In Vitro Inhibitory Activity of this compound (Afatinib)

| Target Kinase | IC₅₀ (nM) |

| EGFRwt | 0.5 medchemexpress.comglpbio.com |

| EGFRL858R | 0.4 medchemexpress.comglpbio.com |

| EGFRL858R/T790M | 10 medchemexpress.comglpbio.com |

| HER2 | 14 medchemexpress.comglpbio.com |

IC₅₀ represents the half-maximal inhibitory concentration.

In cellular assays, this compound has demonstrated potent growth inhibition in cancer cell lines driven by ErbB signaling. For example, in esophageal squamous cell carcinoma (ESCC) cell lines, the IC₅₀ concentrations were in the nanomolar to low micromolar range. glpbio.com Furthermore, in vivo studies using mouse xenograft models of human cancers have shown significant anti-tumor activity. In a gastric cancer model with ErbB2 amplification, treatment with afatinib at 20 mg/kg resulted in a reduction in tumor growth. caymanchem.com Similarly, in a lung cancer model, a notable difference in tumor size was observed between the vehicle-treated and afatinib-treated groups, with the latter showing significantly smaller tumors. glpbio.com These preclinical findings have been instrumental in establishing the scientific rationale for the further development of this compound.

Structure

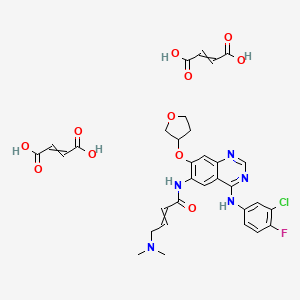

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNRYVNRPYXCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33ClFN5O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

718.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Action of Bibw 2992ma2

Target Identification and Irreversible Binding Characteristics

Bibw 2992MA2 is distinguished by its specific and irreversible mode of action against key members of the ErbB family, primarily the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). google.cominvivochem.com This irreversible inhibition is a key feature that differentiates it from first-generation tyrosine kinase inhibitors. clinicaltrials.gov

Covalent Adduct Formation with Cysteine Residues (e.g., Cys773 in EGFR)

The irreversible nature of this compound's binding is attributed to its chemical structure, which includes a reactive Michael acceptor group. fda.gov This group facilitates the formation of a covalent bond with a specific cysteine residue within the ATP-binding pocket of the EGFR and HER2 kinases. google.comgoogle.comtargetmol.com In the case of EGFR, this critical residue is Cysteine 797 (or Cys773 in some numbering conventions). fda.gov By forming this covalent adduct, this compound permanently inactivates the receptor, preventing it from participating in downstream signaling. google.comgoogle.com

Inhibition of Receptor Autophosphorylation

The binding of this compound to EGFR and HER2 directly obstructs the kinase activity of these receptors. nih.govchemicalbook.com This prevents the subsequent autophosphorylation of the receptor's intracellular domain, a crucial step for the activation of downstream signaling cascades. nih.govchemicalbook.com Studies have demonstrated that this compound effectively inhibits the phosphorylation of both wild-type and mutant forms of EGFR, as well as HER2. medchemexpress.comnih.gov For instance, in cellular assays, this compound has been shown to inhibit receptor autophosphorylation at concentrations significantly lower than reversible inhibitors. nih.gov This sustained inhibition of receptor phosphorylation, even after the removal of the drug from the culture medium, confirms the irreversible binding and prolonged activity of this compound. clinicaltrials.gov

Downstream Signaling Pathway Modulation by this compound

By blocking the activation of ErbB receptors, this compound effectively curtails the signaling cascades that drive cell proliferation, survival, and growth. targetmol.comnih.govcaymanchem.com Its impact has been observed across several key intracellular signaling pathways.

Impact on PI3K/Akt/mTOR Signaling Axis in Pre-clinical Models

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth and survival. researchgate.net Pre-clinical studies have consistently shown that this compound significantly suppresses this pathway. targetmol.comnih.gov In various cancer cell lines, treatment with this compound leads to a marked reduction in the phosphorylation of Akt, a key downstream effector of PI3K. medchemexpress.comabmole.com This deactivation of Akt, in turn, inhibits the mTOR signaling complex, ultimately leading to decreased protein synthesis and cell growth. medchemexpress.com

Regulation of MAPK/ERK Pathway in Cellular Contexts

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation and differentiation. mdpi.comwikidoc.org this compound has been shown to effectively inhibit the MAPK/ERK pathway in various cellular contexts. targetmol.comcaymanchem.com By blocking EGFR and HER2 activation, this compound prevents the phosphorylation and activation of MEK and ERK, the terminal kinases in this cascade. ambeed.com This leads to a downstream reduction in the expression of genes involved in cell cycle progression and proliferation. wikidoc.org

Influence on JAK/STAT Pathway and Cellular Responses

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is crucial for mediating cellular responses to cytokines and growth factors. medchemexpress.comonclive.comjdermis.com While the primary targets of this compound are ErbB receptors, there is evidence to suggest an indirect influence on the JAK/STAT pathway. targetmol.com The ErbB family of receptors can crosstalk with the JAK/STAT pathway. Therefore, by inhibiting ErbB signaling, this compound may consequently modulate the activity of the JAK/STAT pathway, impacting cellular processes such as inflammation and immune response. onclive.comjdermis.com

Data Tables

Table 1: Inhibitory Activity of this compound (Afatinib) on ErbB Family Kinases

| Target | IC50 (nM) |

| EGFRwt | 0.5 medchemexpress.com |

| EGFRL858R | 0.4 medchemexpress.com |

| EGFRL858R/T790M | 10 medchemexpress.com |

| HER2 | 14 medchemexpress.com |

Modulation of NF-κB Signaling

The interaction between this compound (afatinib) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway is complex, with research indicating both inhibitory and activating effects depending on the cellular context and experimental conditions.

On one hand, studies have demonstrated that afatinib (B358) can suppress the NF-κB pathway. In certain cancer cell models, afatinib has been shown to attenuate the expression of the NF-κB subunit p65 in both the nucleus and the cytoplasm. nih.govresearchgate.net This suppressive action is further supported by findings that the compound decreases the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB. nih.govresearchgate.net The nuclear translocation of p65, a critical step for NF-κB activation, was reportedly abrogated by afatinib. nih.govresearchgate.net The mechanism for this inhibition may be linked to the upstream PI3K/Akt pathway, as afatinib has been observed to block the phosphorylation of Akt, and inhibiting the PI3K/Akt pathway produced similar suppressive effects on p65 nuclear translocation. nih.gov

Conversely, a significant body of research points to an adaptive activation of NF-κB signaling as a response to EGFR inhibition by afatinib. nih.govresearchgate.netresearchgate.net This phenomenon is described as a survival mechanism for tumor cells. Upon treatment with afatinib, an "EGFR-TRAF2-RIP1-IKK" complex can form, which stimulates an NF-κB-mediated transcriptional survival program. nih.govresearchgate.netresearchgate.net This rapid hyperactivation of NF-κB following EGFR oncogene inhibition is specific, as it is not observed with inhibitors of other kinases. nih.gov This adaptive response has been implicated in the development of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). nih.govnih.gov Studies have shown that the expression of NF-κB p-p65 increases in line with the dose of EGFR-TKI in resistant lung adenocarcinoma cells. nih.gov This activation can lead to the expression of downstream targets like interleukin-6 (IL-6) and activation-induced cytidine (B196190) deaminase (AICDA), which contribute to TKI resistance. nih.gov

This dual behavior suggests that while afatinib may have direct or indirect inhibitory effects on NF-κB signaling in some contexts, it can also trigger a pro-survival, NF-κB-activating adaptive response in tumor cells, which poses a challenge in therapy.

Differential Inhibition Profile Across ErbB Family Members (EGFR, HER2, HER3, HER4)

This compound (afatinib) is distinguished as an irreversible pan-ErbB family inhibitor, demonstrating potent activity against multiple members of the family, which includes EGFR (ErbB1), HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). tandfonline.comaacrjournals.org Its inhibitory profile is not uniform across the family, reflecting its specific mechanism of action and the unique characteristics of each receptor.

Afatinib acts as an ATP-competitive aniline-quinazoline compound that forms a covalent bond with specific cysteine residues within the kinase domains of EGFR (Cys797), HER2 (Cys805), and HER4, leading to irreversible inhibition of their tyrosine kinase activity. tandfonline.comdrugbank.comncats.io This covalent binding results in a sustained and complete blockade of receptor signaling. tandfonline.com

The inhibitory potency of afatinib varies for each family member and their mutations, as demonstrated by in vitro kinase assays. It shows high potency against wild-type EGFR and common activating mutations, as well as against HER2 and HER4. medchemexpress.commedchemexpress.comtargetmol.com

Interactive Data Table: Inhibitory Concentration (IC50) of this compound Across ErbB Family Kinases

| Target Kinase | IC50 (nM) | Reference(s) |

| EGFR (Wild-Type) | 0.5 | ncats.iomedchemexpress.commedchemexpress.comtargetmol.com |

| EGFR (L858R mutant) | 0.4 | medchemexpress.commedchemexpress.comtargetmol.com |

| EGFR (L858R/T790M mutant) | 10 | medchemexpress.commedchemexpress.comtargetmol.com |

| HER2 (ErbB2) | 14 | ncats.iomedchemexpress.commedchemexpress.comtargetmol.com |

| HER4 (ErbB4) | 1 | targetmol.com |

The case of HER3 is unique. HER3 possesses deficient intrinsic kinase activity and therefore relies on forming heterodimers with other kinase-active ErbB family members, such as EGFR or HER2, to become activated via trans-phosphorylation. nih.govresearchgate.net Afatinib does not directly inhibit HER3 kinase activity but effectively blocks its signaling by inhibiting the kinase activity of its dimerization partners. nih.govtandfonline.com By preventing the trans-phosphorylation of HER3, afatinib inhibits the potent downstream signaling cascades, particularly the PI3K/Akt pathway, that are often initiated by HER3-containing heterodimers. nih.govresearchgate.netoncotarget.com Research has shown that afatinib can inhibit the phosphorylation of all HER family proteins, including HER3, in a dose-dependent manner. nih.govoncotarget.com

This broad inhibitory profile across the ErbB family, including the indirect blockade of HER3 signaling, underlies the mechanism of action of this compound. tandfonline.com

Pre Clinical Efficacy and Pharmacodynamics of Bibw 2992ma2

In Vitro Potency and Selectivity in Cancer Cell Lines

In laboratory settings, Bibw 2992MA2 has shown potent activity against cancer cells, particularly those with specific genetic mutations.

This compound effectively inhibits the proliferation and viability of cancer cells, especially in non-small cell lung cancer (NSCLC) and esophageal squamous cell carcinoma (ESCC) cell lines. nih.govglpbio.com Its potency is particularly notable in cells harboring EGFR mutations. For instance, it has demonstrated subnanomolar inhibitory concentrations (IC50) for the gefitinib-sensitive L858R EGFR mutant. nih.gov Furthermore, it is significantly more effective than first-generation EGFR inhibitors in cell lines with resistance mutations like the L858R/T790M double mutant. nih.govglpbio.com

Studies on various lung cancer cell lines, such as H1666, H3255, and NCI-H1975, have confirmed its ability to inhibit anchorage-independent cell proliferation. medchemexpress.com The compound has also shown efficacy in gastric cancer cell lines by inhibiting HER2 and the downstream signaling pathways. medchemexpress.com However, its effectiveness can be limited in cell lines with certain mutations, such as an activating KRAS mutation, which can confer resistance to anti-EGFR/HER2 therapies. nih.gov

Interactive Table: In Vitro Potency of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR/HER2 Status | IC50 (nM) | Reference |

|---|---|---|---|---|

| EGFRwt | - | Wild-type EGFR | 0.5 | medchemexpress.comglpbio.com |

| EGFRL858R | - | L858R mutant EGFR | 0.4 | medchemexpress.comglpbio.com |

| EGFRL858R/T790M | - | L858R/T790M double mutant EGFR | 10 | medchemexpress.comglpbio.com |

| HER2 | - | HER2 | 14 | medchemexpress.comglpbio.com |

| H1666 | Lung Cancer | Wild-type EGFR | <100 | nih.gov |

| H3255 | Lung Cancer | L858R EGFR | <1 | nih.gov |

| NCI-H1975 | Lung Cancer | L858R/T790M EGFR | <100 | nih.gov |

| HKESC-1 (48h) | Esophageal Squamous Cell Carcinoma | - | 78 | glpbio.com |

| HKESC-2 (48h) | Esophageal Squamous Cell Carcinoma | - | 115 | glpbio.com |

| HKESC-1 (72h) | Esophageal Squamous Cell Carcinoma | - | 2 | glpbio.com |

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. targetmol.comresearchgate.net In vitro studies have indicated that treatment with this compound leads to an increase in the proportion of cells in the sub-G0/G1 phase, which is a marker of apoptosis. researchgate.net This induction of apoptosis is a key mechanism through which the compound exerts its anti-tumor effects.

The compound has been observed to cause cell cycle arrest, a state where the cell stops dividing. targetmol.com Specifically, in esophageal squamous cell carcinoma cell lines HKESC-2 and EC-1, this compound strongly induced a G0/G1 phase cell cycle arrest in a manner that was dependent on both the dose and the duration of treatment. glpbio.com This disruption of the normal cell cycle progression contributes to the inhibition of tumor growth.

This compound can influence the expression of key proteins involved in drug resistance, such as ABCG2 (Breast Cancer Resistance Protein) and P-glycoprotein (P-gp). oaepublish.comoaepublish.com In H460/MX20 cells, treatment with this compound led to a reduction in ABCG2 protein levels. medchemexpress.com The modulation of these transporter proteins can be significant, as their overexpression is a common mechanism of multidrug resistance in cancer cells. oaepublish.comoaepublish.com

In Vivo Anti-tumor Activity in Xenograft and Genetically Engineered Mouse Models

The anti-tumor effects of this compound have been confirmed in living organisms through studies using xenograft and genetically engineered mouse models. nih.govnih.gov

This compound has demonstrated significant efficacy in xenograft models of NSCLC, particularly those with EGFR mutations. nih.gov In a model using A431 cells, which have high levels of wild-type EGFR, oral administration of this compound resulted in dramatic tumor regression. researchgate.net This was accompanied by a decrease in the phosphorylation of EGFR and AKT, key proteins in cell signaling pathways. researchgate.net

The compound has also shown effectiveness in models resistant to first-generation EGFR inhibitors. For example, in a xenograft model using NCI-N87 gastric cancer cells that overexpress HER2, this compound completely inhibited tumor growth and even caused regression of large tumors. researchgate.net Importantly, it has proven effective in lung cancer models with the EGFR L858R/T790M mutation, which confers resistance to other inhibitors. nih.govresearchgate.net

Interactive Table: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Key Feature | Outcome | Reference |

|---|---|---|---|---|

| A431 | Epidermoid Carcinoma | High wild-type EGFR | Dramatic tumor regression | researchgate.net |

| NCI-N87 | Gastric Cancer | HER2 overexpression | Complete inhibition of tumor growth, regression of large tumors | researchgate.net |

| H1975 | Non-Small Cell Lung Cancer | EGFR L858R/T790M mutation | Effective anti-tumor activity | researchgate.net |

Activity in HER2-Overexpressing Cancer Models (e.g., Gastric, Esophageal Squamous Cell Carcinoma)

Pre-clinical investigations have demonstrated the significant anti-tumor activity of this compound (afatinib) in cancer models characterized by the overexpression of Human Epidermal Growth Factor Receptor 2 (HER2).

In the context of HER2-positive gastric cancer, afatinib (B358) has shown potent efficacy. Studies using NCI-N87 esophagogastric cancer xenografts revealed that afatinib possesses strong anti-tumor activity. amegroups.cn Further research in trastuzumab-sensitive (GLM-1) and trastuzumab-resistant (GLM-1HerR2) human gastric cancer cells found that afatinib inhibited cell growth more effectively than the reversible tyrosine kinase inhibitor (TKI) lapatinib, achieving this by inducing G1 cell-cycle arrest and apoptosis. nih.gov In vivo mouse models confirmed that afatinib more potently inhibited the growth of both intraperitoneal and subcutaneous tumors derived from these cells compared to lapatinib. nih.gov The superior effect of afatinib was linked to its greater ability to block key downstream signaling pathways, including PI3K/Akt and MAPK. nih.gov However, the efficacy of afatinib is dependent on HER2 expression levels, as it did not inhibit growth in low HER2-expressing human gastric cancer cells (MKN45). oncotarget.com

This compound has also been extensively evaluated in esophageal squamous cell carcinoma (ESCC), a cancer type where Epidermal Growth Factor Receptor (EGFR) is frequently overexpressed. researchgate.nete-century.us Pre-clinical data indicated that the antitumor activity of afatinib was superior to that of other EGFR inhibitors in ESCC. researchgate.net Laboratory studies showed that ESCC cell lines are highly sensitive to afatinib, with low micromolar concentrations proving effective. e-century.usnih.gov This sensitivity translates to significant growth inhibition (over 95%), induction of G0/G1 cell cycle arrest, and apoptosis. e-century.usnih.gov The in vitro efficacy of afatinib across various ESCC cell lines is detailed in the table below.

| ESCC Cell Line | IC₅₀ at 48 hours (μM) | IC₅₀ at 72 hours (μM) |

|---|---|---|

| HKESC-1 | 0.078 | 0.002 |

| HKESC-2 | 0.115 | 0.002 |

| KYSE510 | 3.182 | 1.090 |

| SLMT-1 | 4.625 | 1.161 |

| EC-1 | 1.489 | 0.109 |

Data derived from Wong CH, et al. nih.govglpbio.com

In vivo studies using mouse xenograft models of ESCC (HKESC-2) further confirmed these findings, showing that afatinib could effectively inhibit tumor growth. e-century.usglpbio.com

Exploration in Other Pre-clinical Cancer Types (e.g., Prostate Cancer Models)

The pre-clinical activity of this compound has been explored in other malignancies, including prostate cancer, where its efficacy as a monotherapy appears limited. While EGFR is considered a potential therapeutic target in prostate cancer, clinical trials with EGFR inhibitors alone have not yielded significant therapeutic benefits. frontiersin.org Pre-clinical findings align with this, indicating that afatinib monotherapy has limited anti-tumor activity in models of advanced castration-resistant prostate cancer (CRPC). frontiersin.orgresearchgate.net The development of resistance to EGFR-targeted therapies is a significant challenge in this cancer type. frontiersin.org

However, innovative strategies combining afatinib with other agents have shown promise in pre-clinical prostate cancer models. One study investigated the combination of afatinib with GW3965, an agonist for the Liver X Receptor (LXR-α). frontiersin.org In vitro, the combination of afatinib and GW3965 inhibited colony formation in the PC3 prostate cancer cell line more effectively than either agent alone. frontiersin.org In vivo, the combination treatment resulted in a more significant inhibition of prostate cell growth and survival compared to single-agent treatment. frontiersin.org This synergistic effect was attributed to the simultaneous activation of LXR-α, which increased the expression of the tumor suppressor p27, ultimately inhibiting tumor progression. frontiersin.org These findings suggest that a dual-targeting strategy involving EGFR and LXR-α may represent a potential therapeutic approach for prostate cancer. frontiersin.org

Pharmacodynamic Biomarkers of Response to this compound in Pre-clinical Studies

Pharmacodynamic (PD) biomarkers are crucial for understanding the mechanisms by which a drug exerts its effects and for monitoring therapeutic response. appliedclinicaltrialsonline.comprimescholars.com Pre-clinical studies of this compound have identified several key PD biomarkers that confirm its mechanism of action and correlate with its anti-tumor activity.

A primary pharmacodynamic effect of afatinib is the inhibition of signaling pathways downstream of the ErbB family of receptors. In pre-clinical models of esophageal squamous cell carcinoma (ESCC), treatment with afatinib led to a significant reduction in the phosphorylation of key downstream effectors, including AKT (pAKT), S6 ribosomal protein (pS6), and MAPK (pMAPK). e-century.usnih.gov The inhibition of these signaling proteins, which are critical for cell proliferation and survival, is a direct indicator of target engagement. frontiersin.org Furthermore, the induction of apoptosis following afatinib treatment was confirmed by the detection of cleaved poly (ADP-ribose) polymerase (PARP), a well-established marker of programmed cell death. e-century.usnih.gov

In HER2-positive gastric cancer models, afatinib demonstrated superior inhibition of the PI3K/Akt and MAPK signaling pathways when compared to lapatinib, providing a mechanistic explanation for its enhanced efficacy in these models. nih.gov

Imaging biomarkers have also been used to assess treatment response. In a pre-clinical study using HER2-positive NCI-N87 gastric cancer xenografts, positron emission tomography (PET) with Zirconium-89 (Zr-89) labeled trastuzumab was employed to monitor the effects of afatinib. snmjournals.org A significant decrease in the uptake of Zr-89 trastuzumab was observed in treated tumors compared to controls, and this reduction in tracer uptake correlated with tumor shrinkage, establishing it as a valuable non-invasive biomarker for treatment response. snmjournals.org

In prostate cancer models, while afatinib monotherapy showed limited activity, its combination with the LXR agonist GW3965 produced distinct pharmacodynamic changes. Immunohistochemical analysis of tumor tissues from these models revealed that the combination treatment led to a significant decrease in the proliferation marker Ki-67 and an increase in the tumor suppressor protein p27, indicating inhibition of cell growth. frontiersin.org

| Biomarker | Change Observed | Cancer Model | Indication |

|---|---|---|---|

| pAKT, pS6, pMAPK | Decreased Phosphorylation | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of ErbB downstream signaling |

| Cleaved PARP | Increased Levels | Esophageal Squamous Cell Carcinoma (ESCC) | Induction of apoptosis |

| PI3K/Akt, MAPK Signaling | Inhibition | HER2-positive Gastric Cancer | Inhibition of key survival pathways |

| Zr-89 Trastuzumab Uptake (PET) | Decreased Uptake | HER2-positive Gastric Cancer | Reduction in HER2 receptor availability/signaling |

| Ki-67 | Decreased Expression | Prostate Cancer (in combination therapy) | Inhibition of cell proliferation |

| p27 | Increased Expression | Prostate Cancer (in combination therapy) | Induction of cell cycle arrest |

Summary of key pre-clinical pharmacodynamic biomarkers for this compound (Afatinib). nih.gove-century.usnih.govfrontiersin.orgsnmjournals.org

Mechanisms of Acquired Resistance to Bibw 2992ma2

Role of Secondary EGFR Mutations (e.g., T790M, C797S) in Resistance Phenotypes

The most prominent mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs), including Bibw 2992MA2, is the emergence of secondary mutations in the EGFR gene itself.

The T790M mutation , a substitution of threonine (T) with methionine (M) at position 790 in exon 20 of the EGFR kinase domain, is the most common on-target resistance mechanism. This "gatekeeper" mutation is detected in approximately 47.6% to 50% of patients who develop resistance to this compound. nih.govtandfonline.com The T790M mutation increases the ATP affinity of the EGFR kinase domain, which reduces the binding efficacy of this compound, thereby rendering the drug less effective. While this compound has shown some preclinical activity against T790M mutants, the required concentrations are often much higher than those needed for sensitizing mutations, leading to dose-limiting toxicities in patients. researchgate.netnih.gov

The C797S mutation , a substitution of cysteine (C) with serine (S) at position 797, is another critical resistance mutation. However, its relevance is primarily in the context of third-generation irreversible EGFR TKIs like osimertinib (B560133). nih.govoncotarget.com These drugs form a covalent bond with the cysteine at position 797. The C797S mutation prevents this covalent binding, leading to resistance. For patients treated with this compound, the development of a C797S mutation is not a primary mechanism of resistance. nih.gov However, its emergence is a significant concern for sequential therapy involving third-generation inhibitors after progression on this compound. nih.gov

| EGFR Mutation | Effect on this compound (Afatinib) Therapy | Prevalence in Afatinib (B358) Resistance |

| T790M | Increases ATP affinity of EGFR, reducing drug binding and efficacy. | ~50% tandfonline.com |

| C797S | Prevents covalent binding of third-generation TKIs; not a primary resistance mechanism to this compound. | Not a primary mechanism. nih.gov |

Activation of Alternative Receptor Tyrosine Kinase Pathways (e.g., MET Amplification)

Cancer cells can develop resistance to this compound by activating alternative signaling pathways that bypass the need for EGFR signaling. This is often referred to as "bypass tract" activation.

MET amplification is a well-documented bypass mechanism. The MET proto-oncogene encodes a receptor tyrosine kinase, and its amplification leads to overexpression and constitutive activation of the MET signaling pathway. This activation can then drive cell proliferation and survival independently of the EGFR pathway, which is being targeted by this compound. MET amplification has been observed clinically in patients who have developed resistance to this compound. tandfonline.comresearchgate.net In some preclinical models, MET amplification was identified as a potential resistance factor in cells that did not respond to the drug. researchgate.net

Epithelial-to-Mesenchymal Transition (EMT) as a Resistance Mechanism

Epithelial-to-mesenchymal transition (EMT) is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion, and acquire mesenchymal properties, including increased motility and invasiveness. This transition is increasingly recognized as a mechanism of drug resistance.

In the context of this compound resistance, EMT can lead to a state where cancer cells are no longer dependent on the EGFR signaling pathway for their survival. The molecular hallmarks of EMT include the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as vimentin (B1176767) and N-cadherin. mdpi.com There have been clinical case reports of patients with EGFR-mutant NSCLC developing resistance to this compound through EMT. mdpi.com Preclinical studies in afatinib-resistant cell lines have also pointed to EMT as a likely mechanism of acquired resistance. mdpi.com

| EMT Marker | Change in Expression | Implication in Resistance |

| E-cadherin | Downregulation | Loss of epithelial phenotype |

| Vimentin | Upregulation | Gain of mesenchymal phenotype |

| N-cadherin | Upregulation | Gain of mesenchymal phenotype |

Aberrant Drug Efflux Pump Activity (e.g., P-glycoprotein)

The overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, is a classic mechanism of multidrug resistance. These pumps actively transport drugs out of the cancer cell, reducing the intracellular concentration and thus the drug's efficacy.

This compound is a known substrate of P-glycoprotein (P-gp; also known as ABCB1) . tandfonline.com This means that P-gp can pump this compound out of cancer cells. While the primary role of P-gp in acquired resistance to this compound is still being fully elucidated, there is evidence of a complex interplay. Some studies have shown that this compound itself can inhibit the function of P-gp and another efflux pump, ABCG2. researchgate.net In fact, this compound has been shown to reverse P-gp-mediated multidrug resistance to other chemotherapy agents in preclinical models by inhibiting the efflux function of P-gp and also downregulating its expression. nih.govnih.gov This suggests that while overexpression of P-gp could theoretically contribute to reduced intracellular concentrations of this compound, the drug's own inhibitory effect on the pump complicates this mechanism.

Strategies to Overcome this compound Resistance in Pre-clinical Models

Researchers are actively investigating various strategies to overcome acquired resistance to this compound in preclinical settings. These strategies often involve combination therapies targeting the specific resistance mechanisms.

Targeting T790M: For resistance driven by the T790M mutation, the use of third-generation EGFR TKIs, such as osimertinib, which are specifically designed to be effective against T790M-positive tumors, is a key strategy. nih.govnih.gov Another preclinical approach that has shown efficacy is the combination of this compound with an EGFR monoclonal antibody, cetuximab . This combination has demonstrated activity in T790M-positive models. researchgate.net

Inhibiting Bypass Pathways: For resistance mediated by MET amplification, preclinical studies have shown that combining a MET inhibitor with this compound can overcome resistance in MET-amplified, EGFR-mutant cell lines. Similarly, targeting the IGF-1R pathway, another potential bypass tract, with specific inhibitors in combination with this compound has shown synergistic growth inhibition in preclinical models. tandfonline.com

Modulating Other Signaling Pathways: The PI3K/Akt/mTOR pathway is another critical downstream effector of EGFR signaling. Its activation is implicated in acquired resistance to this compound. Preclinical studies have indicated that combining PI3K/Akt/mTOR inhibitors with this compound is a promising strategy. tandfonline.com

| Resistance Mechanism | Preclinical Strategy | Rationale |

| T790M Mutation | Combination with cetuximab | Enhances EGFR blockade researchgate.net |

| MET Amplification | Combination with MET inhibitors | Targets the bypass signaling pathway |

| PI3K/Akt/mTOR Activation | Combination with PI3K/Akt/mTOR inhibitors | Inhibits downstream survival signaling tandfonline.com |

| IGF-1R Activation | Combination with IGF-1R inhibitors | Blocks an alternative resistance pathway tandfonline.com |

Structural Activity Relationship Sar and Molecular Design Principles for Bibw 2992ma2

Design Rationale for Irreversible Kinase Inhibition

The primary design rationale behind Bibw 2992MA2 was to create an inhibitor that could overcome the resistance observed with first-generation, reversible EGFR tyrosine kinase inhibitors (TKIs). plos.org This resistance is often mediated by secondary mutations in the EGFR kinase domain, such as the T790M mutation. plos.org To achieve this, this compound was engineered as an irreversible inhibitor that forms a covalent bond with its target kinase.

This irreversible binding is accomplished through the incorporation of a reactive Michael acceptor group, specifically an acrylamide (B121943) moiety, into the molecule's structure. nih.gov This group is designed to react with a specific cysteine residue present in the ATP-binding site of EGFR (Cys797) and HER2. semanticscholar.org By forming a stable, covalent bond, this compound permanently inactivates the kinase, and inhibition can only be surmounted by the synthesis of new receptor proteins. This sustained inhibition is a key advantage over reversible inhibitors. nih.gov

The core of this compound is built upon the 4-anilino-quinazoline scaffold, a well-established pharmacophore for ATP-competitive kinase inhibitors. nih.govnih.gov The design strategy involved modifying this core to not only include the reactive "warhead" for irreversible binding but also to optimize interactions with the kinase active site for high affinity and selectivity.

Key Pharmacophoric Features Conferring Target Specificity

The high affinity and specificity of this compound for the ErbB family of receptors are dictated by several key pharmacophoric features integrated into its molecular structure. These features ensure a precise fit into the ATP-binding pocket and facilitate both non-covalent and covalent interactions.

The essential pharmacophoric elements of this compound include:

The 4-anilino-quinazoline core: This bicyclic aromatic system serves as the foundational scaffold that mimics the adenine (B156593) region of ATP, allowing it to anchor within the hinge region of the kinase domain.

The 3-chloro-4-fluorophenyl group: Attached at the 4-position of the quinazoline (B50416) ring, this substituted aniline (B41778) moiety occupies a hydrophobic pocket within the active site, contributing to binding affinity and selectivity.

The C-6 acrylamide moiety: This is the critical electrophilic group that acts as a Michael acceptor, enabling the covalent reaction with the nucleophilic thiol group of the cysteine residue in the active site. This feature is responsible for the irreversible inhibition.

The C-7 tetrahydrofuranyloxy group: The bulky and flexible substituent at the 7-position of the quinazoline ring extends into the solvent-exposed region of the ATP-binding cleft, further enhancing binding affinity.

These features work in concert to ensure that this compound preferentially binds to and inhibits its intended targets within the ErbB family.

Insights from Molecular Modeling and Docking Studies

Molecular modeling and docking simulations have been instrumental in elucidating the binding mode of this compound within the kinase domains of EGFR and HER2. These computational studies provide a detailed, atomic-level understanding of the interactions that govern the compound's potency and specificity.

Docking studies have consistently shown that the 4-anilino-quinazoline core of this compound orients itself in the ATP-binding pocket, forming crucial hydrogen bonds with backbone atoms in the hinge region of the kinase. nih.gov The 3-chloro-4-fluorophenyl group fits snugly into a hydrophobic pocket, while the acrylamide group at the C-6 position is positioned in close proximity to the reactive cysteine residue (Cys797 in EGFR). semanticscholar.org

Molecular dynamics simulations have further refined this understanding by revealing the dynamic nature of the inhibitor-enzyme complex. nih.gov These simulations have shown that once docked, the complex remains stable, and the acrylamide "warhead" is maintained in an optimal orientation for the covalent bond to form. semanticscholar.orgnih.gov The calculated binding energies from these simulations correlate well with experimentally determined inhibitory concentrations, validating the predicted binding mode. semanticscholar.orgnih.govrsc.org

Key interacting residues identified through these studies often include those in the hinge region, the P-loop, and the activation loop of the kinase domain. semanticscholar.org The insights gained from these computational analyses have been crucial in rationalizing the high potency of this compound and in guiding the design of next-generation inhibitors.

Structure-Based Approaches to Modulate Potency

The development of this compound is a prime example of structure-based drug design, where knowledge of the target's three-dimensional structure is used to guide the optimization of inhibitor potency and selectivity. The SAR for the 4-anilino-quinazoline class of inhibitors is well-established, and this knowledge was leveraged in the design of this compound.

Key strategies to modulate potency within this chemical series include:

Modification of the C-6 and C-7 substituents: The potency and selectivity of quinazoline-based inhibitors are highly sensitive to the nature of the groups at the C-6 and C-7 positions. The introduction of the acrylamide group at C-6 was a deliberate strategy to introduce irreversibility and enhance potency against resistant mutants. The tetrahydrofuranyloxy group at C-7 was selected to optimize interactions with the solvent-front region of the active site.

Substitution on the aniline ring: The substitution pattern on the 4-anilino moiety is critical for optimizing hydrophobic and electronic interactions within the kinase domain. The 3-chloro-4-fluoro substitution pattern in this compound was found to be optimal for potent inhibition of both EGFR and HER2.

Introduction of the Michael acceptor: The incorporation of the reactive acrylamide group is a key structure-based modification that transforms a reversible inhibitor into an irreversible one, significantly increasing its effective potency and duration of action. Studies comparing this compound to an analog lacking the acrylamide group demonstrated the critical role of this moiety in its activity against certain resistant forms of EGFR. nih.gov

These structure-based approaches, informed by X-ray crystallography of inhibitor-kinase complexes and molecular modeling studies, have enabled the fine-tuning of the molecular architecture of this compound to achieve the desired pharmacological profile. nih.govnih.gov

Pre Clinical Metabolism and Pharmacokinetics of Bibw 2992ma2

Metabolic Pathways and Enzyme Involvement in Pre-clinical Species (e.g., CYP450)

In pre-clinical studies, Bibw 2992MA2 is not extensively metabolized. The primary metabolic products are protein adducts. fda.gov Reactions catalyzed by cytochrome P450 (CYP450) enzymes play a negligible role in the metabolism of this compound. hres.ca This suggests that the drug is primarily cleared from the body in its original form.

The major metabolic products identified are covalent adducts formed with proteins, including hemoglobin. fda.gov This covalent binding is consistent with the drug's mechanism of action, which involves irreversible inhibition of its target receptors. fda.gov In vitro studies using liver microsomes from various species, including rats, dogs, and monkeys, have confirmed the low metabolic turnover of this compound. nih.gov These findings indicate that the potential for metabolic drug-drug interactions involving the CYP450 system is low. hres.cametabolon.com

Tissue Distribution and Protein Binding Characteristics in Pre-clinical Systems

The distribution of this compound into various tissues has been investigated in several pre-clinical species. fda.govdovepress.com Whole-body autoradiography studies in rats have shown that after oral administration, the drug distributes to various organs. fda.gov

Plasma protein binding of this compound has been evaluated in vitro in plasma from humans, rats, and minipigs. fda.govnih.gov The binding was found to be high, which can influence the drug's distribution and availability to target tissues. dovepress.comnih.gov There were no significant differences in plasma protein binding observed across these species. fda.gov this compound also shows a high association with red blood cells in all species examined, which is consistent with the formation of hemoglobin adducts. fda.gov

Table 2: In Vitro Plasma Protein Binding of [14C]BIBW 2992 MA2

| Species | Plasma Protein Binding |

| Human | High |

| Rat | High |

| Minipig | High |

| Nude Mouse | High |

This table summarizes the high level of plasma protein binding across different species as reported in the preclinical data. Specific binding percentages were not provided in the source material.

Implications of Pre-clinical Metabolism for Drug-Drug Interaction Research

The pre-clinical metabolism data for this compound have important implications for predicting potential drug-drug interactions (DDIs). nih.govnih.gov Since this compound is not significantly metabolized by CYP450 enzymes, the likelihood of it being a victim or perpetrator of CYP450-mediated DDIs is low. hres.cafda.gov

However, the high plasma protein binding of this compound suggests a potential for displacement interactions with other highly protein-bound drugs. dovepress.com Co-administration with another drug that competes for the same binding sites on plasma proteins could potentially increase the free concentration of this compound, which may lead to altered efficacy or toxicity. dovepress.com

The formation of covalent adducts with proteins also raises a theoretical concern for idiosyncratic drug reactions. fda.gov While difficult to predict from pre-clinical studies, this characteristic warrants consideration in clinical monitoring. fda.gov Further in vitro and in vivo studies are essential to fully characterize the DDI potential of this compound and to ensure its safe use in combination with other medications. fda.govumich.edu

Synthetic Biology and Chemical Synthesis Approaches for Bibw 2992ma2 and Analogues

General Methodologies for Quinazoline-Based Kinase Inhibitor Synthesis

The synthesis of quinazoline-based kinase inhibitors like Bibw 2992 involves multi-step processes, often starting from readily available precursors. A common approach begins with a substituted anthranilamide or a related benzoic acid derivative. researchgate.netjestr.org

One documented synthesis of Afatinib (B358) starts with 2-amino-4-fluorobenzoic acid. researchgate.net Key steps in this and similar syntheses include:

Cyclization: Formation of the core quinazoline (B50416) ring system is a critical step. This can be achieved through various methods, including reaction with formamide (B127407) acetate (B1210297) or N,N-dimethylformamide dimethyl acetal. researchgate.netgoogle.com

Functionalization: Introduction of necessary substituents at various positions of the quinazoline ring. This often involves nitration, chlorination, and subsequent nucleophilic substitution reactions to install the desired side chains. jestr.orgsyncsci.com For instance, the 4-anilino portion of Afatinib is typically introduced via a nucleophilic aromatic substitution reaction. researchgate.net

Side-Chain Construction: The synthesis of the butenamide side chain, which is crucial for the irreversible binding of Afatinib, often involves a Horner-Wadsworth-Emmons reaction. chemdad.commdpi.com

Alternative strategies have also been developed to improve efficiency and yield. One such method involves a "one-pot, two-step" synthesis of a key intermediate, 4-[(3-chloro-4-fluorophenyl) amino]-6-nitro-7-[(s)-tetrahydrofuran-3-yloxy]-quinazoline, followed by reduction and amidation. jestr.org Another approach utilizes an Ullmann-Goldberg reaction as a final step to form the 4-anilinoquinazoline (B1210976) structure, a route that could also be adapted for synthesizing analogues. researchgate.net

The following table summarizes key reactions in a representative synthesis of Afatinib Dimaleate: jestr.org

| Reaction Step | Reagents and Conditions | Purpose |

| Cyclization | 4-fluoro-2-aminobenzoic acid, formamidine (B1211174) acetate | Formation of the quinazoline ring. |

| Nitration | Potassium nitrate | Introduction of a nitro group, a precursor to the amine for side-chain attachment. |

| Substitution | (S)-tetrahydrofuran-3-ol | Attachment of the tetrahydrofuran (B95107) moiety. |

| Reduction | - | Conversion of the nitro group to an amine. |

| Condensation/Amidation | - | Formation of the butenamide side chain. |

| Salification | Maleic acid | Formation of the dimaleate salt. |

Strategies for Introducing Irreversible Binding Moieties

A key feature of Bibw 2992 is its ability to bind irreversibly to its target kinases. This is achieved through a Michael addition reaction between a nucleophilic cysteine residue in the ATP-binding site of the kinase and an electrophilic moiety on the inhibitor. chemdad.com In the case of Afatinib, this electrophile is a reactive acrylamide (B121943) group. syncsci.com

The development of irreversible inhibitors often involves the following strategies:

Incorporation of Electrophilic Warheads: The most common approach is to append a reactive group, such as an acrylamide, vinyl sulfone, or a similar Michael acceptor, to the core scaffold of the inhibitor. acs.orgpnas.org This "warhead" is designed to be in close proximity to a targetable nucleophile, typically a cysteine residue, within the kinase's active site upon binding. researchgate.net

Rational Design: The design of these inhibitors relies on structural knowledge of the target kinase. Crystal structures of kinases bound to non-covalent inhibitors can reveal the location of potential nucleophilic residues that can be targeted for covalent modification. mdpi.com This information guides the placement of the electrophilic group on the inhibitor scaffold.

Balancing Reactivity and Selectivity: A significant challenge in designing irreversible inhibitors is to ensure that the electrophilic moiety is reactive enough to form a covalent bond with the target kinase but not so reactive that it leads to off-target effects and potential toxicity. nih.gov The reactivity can be tuned by modifying the electronics of the Michael acceptor system.

Chemoenzymatic or Biocatalytic Approaches in Analogue Synthesis

While the primary synthesis of Bibw 2992 is chemical, chemoenzymatic and biocatalytic methods are emerging as powerful tools for the synthesis of quinazoline derivatives and their analogues, offering greener and more efficient alternatives. rsc.orgwits.ac.za

Laccase enzymes, for example, have been used in the aerobic oxidative synthesis of quinazolinones. rsc.org This bio-inspired cooperative catalysis can occur in aqueous media at ambient temperatures, reducing the need for harsh reagents and organic solvents. rsc.org Another approach involves a multi-step biocatalytic process for synthesizing quinazolinone derivatives, utilizing enzymes like nitrile hydratase and lipase. wits.ac.za Hemoglobin has also been shown to act as an efficient oxidase for the green synthesis of quinazoline derivatives through a biocatalytic domino strategy. dntb.gov.ua

These enzymatic methods can be particularly useful for:

Asymmetric Synthesis: Biocatalysts can be employed to achieve high enantioselectivity in the synthesis of chiral building blocks or final products. researchgate.net

Selective Transformations: Enzymes can perform highly specific reactions, avoiding the need for protecting groups and reducing the number of synthetic steps.

Green Chemistry: Biocatalytic processes are often more environmentally friendly than traditional chemical methods, using milder conditions and generating less waste. rsc.org

While direct biocatalytic synthesis of Bibw 2992 has not been extensively reported, the application of these methods to the synthesis of quinazoline cores and related intermediates holds promise for the future development of more sustainable synthetic routes for Afatinib and its analogues. dntb.gov.ua

Development of Isotope-Labeled Bibw 2992 for Research

Isotope-labeled compounds are invaluable tools in drug discovery and development, used for a variety of purposes including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays. symeres.comadesisinc.com Both stable isotope-labeled and radio-labeled versions of Bibw 2992 have been synthesized.

Stable Isotope Labeling:

Deuterium-labeled Afatinib (Afatinib-d6) is commercially available and serves as an internal standard for mass spectrometry-based quantification. medchemexpress.com The incorporation of stable isotopes like deuterium (B1214612) (²H), ¹³C, or ¹⁵N does not significantly alter the chemical properties of the molecule but provides a distinct mass signature for detection. symeres.com

Radiolabeling:

Radiolabeled versions of Afatinib, such as [¹⁸F]Afatinib and [¹¹C]Afatinib, have been developed for use in Positron Emission Tomography (PET) imaging. nih.govmdpi.comnih.gov PET is a non-invasive imaging technique that allows for the in vivo visualization and quantification of drug distribution and target engagement. mdpi.com

The synthesis of [¹⁸F]Afatinib has been described, involving the labeling of a precursor molecule with fluorine-18. nih.govresearchgate.net This allows researchers to study the biodistribution of Afatinib in preclinical models and in patients, providing insights into tumor uptake and the potential for predicting treatment response. nih.govmdpi.com

The development of these isotope-labeled versions of Bibw 2992 is crucial for a deeper understanding of its pharmacology and for its clinical development. nih.gov

Advanced Methodologies in Bibw 2992ma2 Research

High-Throughput Screening Assays for Kinase Inhibition

High-throughput screening (HTS) assays are a cornerstone of drug discovery, enabling the rapid assessment of large numbers of compounds for their biological activity. escholarship.org In the context of Bibw 2992MA2, HTS has been crucial for characterizing its profile as a kinase inhibitor. These assays typically measure the generation of ADP, a product of kinase-mediated phosphorylation, to determine the inhibitory potential of a compound. technologynetworks.com

HTS assays have validated this compound as a potent and irreversible inhibitor of the ErbB family of receptor tyrosine kinases. medchemexpress.com Specifically, these assays have determined its inhibitory concentrations (IC50) against various forms of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). medchemexpress.comabcam.com The data reveals that this compound is highly effective against wild-type EGFR, the L858R mutant, and the drug-resistant L858R/T790M double mutant, as well as HER2. medchemexpress.comabcam.com

| Target | IC50 (nM) |

| EGFR (wild-type) | 0.5 |

| EGFR (L858R) | 0.4 |

| EGFR (L858R/T790M) | 10 |

| HER2 | 14 |

This table showcases the half-maximal inhibitory concentration (IC50) values of this compound against key kinase targets, as determined by high-throughput screening assays. medchemexpress.comabcam.com

Biophysical Techniques for Molecular Interaction Analysis (e.g., Surface Plasmon Resonance)

Biophysical techniques are essential for the detailed characterization of molecular interactions, providing insights into the binding kinetics and affinity between a drug and its target. biophysics.orgresearchgate.netnih.gov Surface Plasmon Resonance (SPR) is a prominent example of such a technique used in this compound research. criver.comnih.govsartorius.comevotec.comwikipedia.org

SPR allows for the real-time, label-free detection of binding events between an analyte, such as this compound, and a ligand immobilized on a sensor surface. nih.govsartorius.com This technology has been instrumental in confirming the direct interaction of this compound with its target kinases and in quantifying the kinetics of this binding. The data generated from SPR studies complements the findings from HTS assays by providing a more in-depth understanding of the molecular recognition process.

Advanced Cell-Based Assays for Pathway Analysis

To understand the functional consequences of kinase inhibition by this compound, researchers employ a variety of advanced cell-based assays. danaher.comnuvisan.com These assays are critical for dissecting the impact of the compound on cellular signaling pathways. thermofisher.com

Studies have utilized cell-based assays to demonstrate that this compound effectively blocks the signaling pathways downstream of EGFR and HER2, such as the MAPK/ERK and PI3K/Akt pathways. abcam.comjcancer.org By treating cancer cell lines with this compound, researchers can observe a reduction in the phosphorylation of key signaling proteins like Akt and Erk1/2. iiarjournals.org These findings confirm that the inhibition of the primary targets translates into the suppression of critical pathways that drive cell proliferation and survival. jcancer.org For instance, in nasopharyngeal carcinoma cells, this compound was shown to potently suppress the radiation-induced activation of EGFR, HER2, and their downstream signals. jcancer.org

Proteomic and Phosphoproteomic Approaches to Elucidate Downstream Effects

Proteomic and phosphoproteomic analyses offer a global view of the changes in protein expression and phosphorylation patterns within a cell upon treatment with a drug. These powerful techniques have been applied to investigate the broader downstream effects of this compound.

Phosphoproteomics, in particular, has been valuable in identifying novel downstream targets and understanding the complex signaling networks affected by this compound. amegroups.org By analyzing the changes in the phosphoproteome of cancer cells treated with this compound, researchers can identify proteins whose phosphorylation status is altered, providing clues about the drug's mechanism of action and potential biomarkers of response. For example, studies have shown that this compound treatment leads to the downregulation of ErbB signaling, which can be observed through changes in the phosphorylation of multiple downstream proteins. drugbank.com

Genomic and Transcriptomic Profiling in Response to this compound

Genomic and transcriptomic profiling are used to investigate how this compound affects gene expression and to identify genetic factors that may influence sensitivity or resistance to the drug. nih.govcancer.govcms.gov

Transcriptomic profiling, often performed using techniques like RNA sequencing, provides a comprehensive snapshot of the changes in gene expression that occur in cancer cells following treatment with this compound. nih.govnih.gov This can reveal the upregulation or downregulation of genes involved in various cellular processes, offering insights into the drug's broader biological effects. Genomic profiling, on the other hand, involves analyzing the DNA of tumors to identify mutations or other genetic alterations that may predict a patient's response to this compound. nih.govmycancergenome.org For example, the presence of specific EGFR mutations is a key determinant of sensitivity to this compound. drugbank.comnih.gov

Future Directions and Emerging Research Avenues for Bibw 2992ma2

Exploration of Bibw 2992MA2 in Combination with Other Targeted Agents in Pre-clinical Models

A primary strategy to enhance the efficacy of this compound and overcome resistance is to combine it with other targeted agents. Preclinical studies have provided a strong rationale for various combination regimens by demonstrating synergistic effects, where the combined impact is greater than the sum of the individual agents. medrxiv.orgnih.gov

The concept of dual targeting of the ErbB pathway has shown promise. In preclinical models of non-small-cell lung cancer (NSCLC) with acquired resistance, combining this compound with EGFR-targeted monoclonal antibodies like cetuximab or nimotuzumab resulted in significant tumor shrinkage and superior antitumor activity compared to either agent alone. researchgate.netaacrjournals.orgmdpi.com This approach aims to achieve a more comprehensive blockade of the ErbB signaling network. medrxiv.org

Beyond targeting the ErbB family, researchers are exploring combinations with inhibitors of downstream or parallel signaling pathways. Activation of the PI3K/Akt/mTOR pathway is a known mechanism of resistance to EGFR inhibitors. medrxiv.org Preclinical studies have shown that combining this compound with PI3K/mTOR inhibitors, such as PI-103, leads to synergistic inhibitory activity in NSCLC cell lines. medrxiv.org Similarly, since IGF-1R signaling has been implicated in acquired resistance, combining this compound with IGF-1R inhibitors is being investigated as a strategy to potentially improve treatment outcomes. researchgate.nettandfonline.com

Preclinical models have also demonstrated the enhanced antitumor effects of combining this compound with traditional cytotoxic agents. For instance, a synergistic effect was observed with docetaxel (B913) in ovarian carcinoma cells and xenograft models. medrxiv.org In nasopharyngeal carcinoma (NPC) models, co-treatment with gemcitabine (B846) more effectively inhibited tumor growth than either drug alone. mdpi.com These combinations suggest that this compound can sensitize tumor cells to the effects of chemotherapy. nih.gov

| Combination Agent | Agent Class | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Cetuximab | EGFR Monoclonal Antibody | NSCLC Xenograft Models (L858R/T790M) | Demonstrated synergistic activity and encouraging antitumor effects. | medrxiv.orgresearchgate.net |

| Nimotuzumab | EGFR Monoclonal Antibody | TKI-Resistant NSCLC Xenografts | Dual inhibition with afatinib (B358) induced encouraging tumor shrinkage. | aacrjournals.org |

| PI-103 | Dual PI3K/mTOR Inhibitor | NSCLC Cell Lines | Synergistic inhibitory activity observed. | medrxiv.org |

| IGF-1R Inhibitors | IGF-1R Inhibitor | NSCLC Models | Preclinical studies suggest potential to overcome acquired resistance. | researchgate.nettandfonline.com |

| Docetaxel | Chemotherapy (Taxane) | Ovarian Carcinoma Cells (SKOV-3) and Xenografts | Improved inhibitory activity and greater tumor shrinkage compared to single agents. | medrxiv.org |

| Gemcitabine | Chemotherapy (Antimetabolite) | Nasopharyngeal Carcinoma (NPC) Xenografts | Combination more effectively inhibited tumor growth than either drug alone. | mdpi.com |

| Bevacizumab | VEGF Inhibitor | Orthotopic NSCLC Murine Models | Combination with osimertinib (B560133) showed beneficial therapeutic effect; afatinib was shown to inhibit tumor growth in osimertinib-resistant models. | nih.gov |

Investigation of this compound in Novel Disease Models Beyond Current Oncology Focus

While the development of this compound has been centered on oncology, the pathways it inhibits are implicated in other pathological processes, suggesting potential applications beyond cancer. oup.com The epidermal growth factor receptor (EGFR) is a key mediator in the development of tissue fibrosis. oup.com

Preclinical research has highlighted the role of EGFR activation in the pathogenesis of renal fibrosis. oup.com Studies have shown that EGFR inhibition can effectively reduce kidney damage, suggesting a therapeutic avenue for chronic kidney disease. oup.com Although specific preclinical studies on this compound for renal fibrosis are not extensive, its potent inhibition of the EGFR pathway provides a strong rationale for its investigation in this context. nih.govoup.com Similarly, EGFR signaling is involved in pulmonary fibrosis, a progressive and often fatal lung disease. mdpi.comastrazeneca.com The development of novel anti-fibrotic therapies is a significant unmet need, and targeting the Wnt pathway via porcupine inhibition has been explored in preclinical models of lung, liver, and kidney fibrosis. astrazeneca.com Given that this compound targets a central signaling node in cell proliferation and tissue remodeling, its potential to modulate fibrotic processes warrants dedicated preclinical investigation.

Development of Next-Generation Irreversible ErbB Inhibitors Based on this compound Insights

The development of this compound was a pivotal step in the evolution of EGFR tyrosine kinase inhibitors (TKIs). As a second-generation inhibitor, its key innovation was the incorporation of a reactive group (an acrylamide (B121943) Michael acceptor) into its aniline-quinazoline scaffold. frontiersin.orgbiorxiv.org This feature allows it to form a permanent, covalent bond with a cysteine residue in the ATP-binding site of EGFR, HER2, and ErbB4, leading to irreversible inhibition. nih.govfrontiersin.org This mechanism contrasts with the reversible binding of first-generation TKIs like gefitinib (B1684475) and erlotinib (B232) and provided a strategy to overcome resistance mediated by the T790M mutation. nih.govnih.gov

The insights gained from this compound have been instrumental in the design of third-generation EGFR inhibitors. While this compound shows activity against the T790M resistance mutation, it also potently inhibits wild-type (WT) EGFR, which can lead to toxicity. researchgate.netacs.org This observation highlighted the need for inhibitors with greater selectivity for mutant forms of EGFR over the wild-type receptor. Third-generation inhibitors, such as osimertinib, were engineered to specifically target both the initial sensitizing mutations and the T790M resistance mutation while largely sparing WT EGFR. researchgate.net This structure-based drug design approach, informed by the successes and limitations of second-generation agents, has led to therapies with improved efficacy and better tolerability. mdpi.com Ongoing research focuses on developing inhibitors to overcome subsequent resistance mechanisms, such as the C797S mutation, often using the quinazoline (B50416) scaffold and irreversible binding principles pioneered by drugs like this compound as a foundation. frontiersin.orgacs.org

Application of Artificial Intelligence and Machine Learning in this compound Research

One significant application is the prediction of treatment outcomes and resistance. Researchers have developed ML models using clinical and genomic data to predict which patients are likely to benefit from this compound and for how long. nih.govnih.gov For example, ML algorithms like support vector machines and decision trees have been used to predict 1-year treatment continuation and 2-year survival, successfully classifying patients into different prognostic strata. nih.govresearchgate.net Other models use genomic data from cancer cell lines to predict pharmacological response and resistance to this compound, helping to elucidate the complex mechanisms of sensitivity. medrxiv.orgmdpi.commedrxiv.org

Q & A

Q. What are the key pharmacological targets and mechanisms of action of BIBW 2992MA2 in cancer research?

this compound (afatinib dimaleate) is a tyrosine kinase inhibitor targeting EGFR (wild-type and mutants like L858R/T790M) and HER2. Its IC50 values are 0.5 nM (EGFRwt), 0.4 nM (EGFRL858R), 10 nM (EGFRL858R/T790M), and 14 nM (HER2). It irreversibly binds to these receptors, inhibiting downstream signaling pathways like JAK/STAT and autophagy, which are critical for tumor survival and proliferation . In vitro studies using NSCLC cell lines (e.g., those expressing HER2 776insV or EGFR E746_A750del) demonstrate potent growth inhibition, making it a candidate for EGFR-mutation-driven cancers .

Q. What are the primary challenges in formulating this compound into solid dosage forms, and how are they addressed methodologically?

this compound’s needle-like morphology and hygroscopicity lead to poor flowability, low bulk density, and adhesion during compression. To address this, pre-formulation steps include:

- Particle size optimization : Sieving to 80–120 mesh (177–149 µm) improves flow .

- Excipient blending : Pre-mixing with 3–30% w/w glidants (e.g., colloidal silicon dioxide) and 2–15% w/w lubricants (e.g., magnesium stearate) reduces electrostatic adhesion and enhances compressibility .

- Direct compression : Avoiding granulation minimizes crystal transformation risks. Excipients like spray-dried lactose and microcrystalline cellulose (15–50% w/w) improve tablet hardness and reduce capping .

Q. What standardized in vitro and in vivo models are used to evaluate this compound efficacy?

- In vitro : Cell lines like MDA-MB-453 (HER2+ breast cancer), NCI-N87 (gastric cancer), and A431 (epidermoid carcinoma) are used for IC50 determination via MTT assays. NSCLC models with EGFR mutations (e.g., H1975 for EGFRL858R/T790M) assess resistance profiles .

- In vivo : Xenograft models (e.g., FaDu for head and neck cancer) evaluate tumor regression. Dosing regimens typically use 10–20 mg/kg/day orally, with pharmacokinetic monitoring of AUC and Cmax to correlate efficacy with exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies of this compound?

Discrepancies often arise from species-specific metabolic differences or formulation bioavailability. Methodological approaches include:

- Physiologically based pharmacokinetic (PBPK) modeling : Integrates in vitro permeability (e.g., Caco-2 assays) and hepatic metabolism data (using microsomes) to predict human pharmacokinetics .

- Bioavailability studies : Compare tablet vs. oral solution formulations in crossover trials (e.g., Trial 1200.35), adjusting for food effects using FDA guidance on fed bioequivalence studies .

- Population PK analysis : Identifies covariates (e.g., renal impairment) affecting inter-patient variability in clinical trials .

Q. What experimental design principles are critical for assessing this compound’s stability and polymorphic transitions during formulation?

- Forced degradation studies : Expose the API to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., hydrolysis of the maleate moiety) .

- Powder X-ray diffraction (PXRD) and DSC : Monitor polymorphic shifts during milling or compression. Pre-mixing with lubricants reduces mechanical stress-induced transitions .

- Accelerated stability testing : Store tablets at 25°C/60% RH for 6 months, with HPLC monitoring of impurities (e.g., degradation products exceeding ICH Q3B thresholds) .

Q. How can researchers optimize pre-formulation steps to mitigate batch-to-batch variability in this compound tablet potency?

- QbD-driven process controls : Define critical material attributes (CMAs) like API particle size (D90 < 150 µm) and critical process parameters (CPPs) such as blending time (5–10 min) .

- Near-infrared (NIR) spectroscopy : Real-time monitoring of blend homogeneity to prevent segregation.

- Content uniformity testing : Use stratified sampling during compression (e.g., 10 tablets from start, middle, and end of runs) with USP <905> criteria (AV ≤ 15%) .

Methodological Guidance for Data Analysis

Q. What statistical approaches are recommended for analyzing conflicting efficacy data in this compound combination therapy trials?

- Bayesian hierarchical models : Account for heterogeneity across studies (e.g., varying EGFR mutation prevalence) .

- Interaction effect analysis : Use factorial ANOVA to differentiate synergistic vs. additive effects (e.g., combining with cisplatin) .

- Meta-regression : Adjust for covariates like prior therapy lines (1 vs. 2) in pooled survival data (e.g., HR for OS/PFS) .

Q. How should researchers validate analytical methods for quantifying this compound in plasma during pharmacokinetic studies?

- LC-MS/MS validation : Per FDA guidelines, assess linearity (1–100 ng/mL), precision (CV < 15%), and recovery (>85%) using stable isotope-labeled internal standards (e.g., deuterated afatinib) .

- Matrix effect testing : Compare slopes of calibration curves in plasma vs. mobile phase to rule out ion suppression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.